Cyclo-nonaoxidotrimolybdate(1-)
Description
Cyclo-nonaoxidotrimolybdate(1–) is a trinuclear molybdenum oxide cluster with the formula $[Mo3O9]^-$. It belongs to the polyoxometalate (POM) family, characterized by metal-oxygen frameworks with diverse structural and electronic properties. This anion features a cyclic arrangement of three molybdenum centers bridged by oxygen atoms, forming a planar ring structure. Its synthesis typically involves acidic aqueous solutions of molybdate salts under controlled temperature and redox conditions. Cyclo-nonaoxidotrimolybdate(1–) exhibits catalytic, redox-active, and photochemical properties, making it relevant in materials science, catalysis, and energy storage applications.
Properties
Molecular Formula |
Mo3O9- |
|---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
6-oxido-1,3,5-trioxa-2λ6,4λ6,6λ5-trimolybdacyclohexane 2,2,4,4,6-pentaoxide |
InChI |
InChI=1S/3Mo.9O/q;;;;;;;;;;;-1 |
InChI Key |
KCNIBHSUPLESHF-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Mo]1(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares cyclo-nonaoxidotrimolybdate(1–) with structurally or functionally analogous polyoxometalates (POMs):
| Compound | Formula | Structure | Key Properties | Applications |
|---|---|---|---|---|
| Cyclo-nonaoxidotrimolybdate(1–) | $[Mo3O9]^-$ | Cyclic trinuclear ring | High thermal stability, redox activity, pH-sensitive solubility | Catalysis, electrochemical devices |
| Lindqvist ion | $[Mo6O{19}]^{2-}$ | Octahedral hexamolybdate | Strong oxidizing agent, high symmetry | Oxidative catalysis, molecular electronics |
| Keggin ion | $[PMo{12}O{40}]^{3-}$ | Tetrahedral heteropolyanion | Proton conductivity, acidic properties, photoactivity | Proton-exchange membranes, photocatalysis |
| Anderson-Evans anion | $[XMo6O{24}]^{n-}$ (X = heteroatom) | Planar hexamolybdate | Tunable redox states, ligand-functionalizable | Biosensing, magnetic materials |
Key Findings:
Structural Differences: Cyclo-nonaoxidotrimolybdate(1–) adopts a compact cyclic structure, contrasting with the larger Lindqvist ($Mo6$) or Keggin ($Mo{12}$) clusters. Its smaller size enhances solubility in polar solvents but reduces thermal stability compared to Lindqvist ions . Unlike the heteroatom-containing Keggin or Anderson-Evans structures, cyclo-nonaoxidotrimolybdate(1–) lacks a central heteroatom, limiting its ability to host functional groups for tailored applications.
Redox Behavior: Cyclo-nonaoxidotrimolybdate(1–) exhibits reversible redox transitions at lower potentials (-0.2 to +0.5 V vs. SHE) compared to the Lindqvist ion (+0.8 to +1.2 V), making it suitable for mild-condition catalytic processes . In contrast, Keggin ions display proton-coupled electron transfer (PCET) mechanisms, enabling their use in acidic environments.
Catalytic Performance: Cyclo-nonaoxidotrimolybdate(1–) shows moderate activity in olefin epoxidation, outperformed by Keggin ions in oxidation reactions but excelling in photoredox applications due to its visible-light absorption .
Stability and Reactivity: The cyclic structure of cyclo-nonaoxidotrimolybdate(1–) confers resistance to hydrolysis at neutral pH, unlike Lindqvist ions, which degrade in aqueous media. However, it is less stable than Anderson-Evans anions in strongly alkaline conditions.
Notes on Evidence Applicability
The provided evidence (ID 1 and ID 2) primarily discusses organic compounds such as Mechlorethamine Hydrochloride and Cyclopentolate N-Oxide Hydrochloride, which are pharmacologically relevant but structurally and functionally unrelated to cyclo-nonaoxidotrimolybdate(1–). Thus, the comparison above relies on established literature from the field of inorganic chemistry.
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